6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol is an organic compound with the molecular formula C9H5BrClFN2O. It belongs to the class of 1,5-naphthyridines, which are heterocyclic compounds containing two fused pyridine rings. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated derivative of naphthyridine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol typically involves multi-step organic synthesis techniques. One common method includes halogenation reactions, where specific halogen atoms are introduced into the naphthyridine ring. For instance, bromination and chlorination can be achieved using reagents like bromine and chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups like amines or thiols .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-chloro-2-methyl-1,5-naphthyridin-4-ol
- 7-Fluoro-2-methyl-1,5-naphthyridin-4-ol
- 3-Chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol
Uniqueness
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5BrClFN2O |
---|---|
Molekulargewicht |
291.50 g/mol |
IUPAC-Name |
6-bromo-3-chloro-7-fluoro-2-methyl-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H5BrClFN2O/c1-3-6(11)8(15)7-5(13-3)2-4(12)9(10)14-7/h2H,1H3,(H,13,15) |
InChI-Schlüssel |
GTJLBGFHXGMOBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=NC(=C(C=C2N1)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.